molecular formula C12H10BrN3O B594834 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263285-84-2

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B594834
M. Wt: 292.136
InChI Key: IANLISVFKHVKBL-UHFFFAOYSA-N
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Description

“3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One of the methods involves the Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The molecular structure of “3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine ring . The compound also contains a bromine atom and a furan ring .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” could include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .

Scientific Research Applications

Application 1: Protein Kinase Inhibitors for Cancer Treatment

  • Summary of Application: Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, are considered promising protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Application 2: Antiviral Agents

  • Summary of Application: Indole derivatives, which are structurally similar to pyrimidines, have shown potential as antiviral agents . They have been found to inhibit certain receptors and signaling pathways that stimulate viral cell growth .

Application 3: Cytotoxic Agents

  • Summary of Application: Pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities on cancer cells .

Application 4: Inhibition of Cell Proliferation

  • Summary of Application: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to pyrimidines, have shown potential as inhibitors of cell proliferation .

Application 5: Anticancer Activity

  • Summary of Application: Thiazolopyrimidine derivatives, which are structurally similar to pyrimidines, have shown excellent anticancer activity against certain cell lines .

Future Directions

The future directions for “3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their synthesis methods could also be optimized for better yields and selectivity .

properties

IUPAC Name

3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANLISVFKHVKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676462
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CAS RN

1263285-84-2
Record name 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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